molecular formula C9H3ClF6O2 B14022369 2-Chloro-3,5-bis(trifluoromethyl)benzoic acid

2-Chloro-3,5-bis(trifluoromethyl)benzoic acid

Cat. No.: B14022369
M. Wt: 292.56 g/mol
InChI Key: OVAPNNLCWKZQOY-UHFFFAOYSA-N
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Description

2-Chloro-3,5-bis(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C9H3ClF6O2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 of the benzene ring are replaced by trifluoromethyl groups, and the hydrogen atom at position 2 is replaced by a chlorine atom. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-bis(trifluoromethyl)benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,5-bis(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

Major Products Formed:

    Substitution Reactions: Various substituted benzoic acids or esters.

    Oxidation Reactions: Corresponding carboxylic acids.

    Reduction Reactions: Corresponding alcohols.

    Esterification: Esters of this compound.

Scientific Research Applications

2-Chloro-3,5-bis(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-bis(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3,5-bis(trifluoromethyl)benzoic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H3ClF6O2

Molecular Weight

292.56 g/mol

IUPAC Name

2-chloro-3,5-bis(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H3ClF6O2/c10-6-4(7(17)18)1-3(8(11,12)13)2-5(6)9(14,15)16/h1-2H,(H,17,18)

InChI Key

OVAPNNLCWKZQOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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